Density and Boiling Point Differentiation vs. Chloromethyl 2,2,2-trifluoroethyl ether (CAS 21937-47-3)
The target compound is substantially denser and higher-boiling than its non-dichlorinated analog Chloromethyl 2,2,2-trifluoroethyl ether (CAS 21937-47-3). The target exhibits a computed density of 1.61 g/cm³ and a normal boiling point of 134.9 °C , while CAS 21937-47-3 exhibits a predicted density of 1.323 g/cm³ and a predicted boiling point of 77.2 °C . This represents a +21.7% density increase and a +57.7 °C boiling point elevation attributable solely to the replacement of two fluorine atoms by two chlorine atoms on the ethyl terminus.
| Evidence Dimension | Computed/Predicted Density and Normal Boiling Point |
|---|---|
| Target Compound Data | Density 1.61 g/cm³; Boiling Point 134.9 °C at 760 mmHg |
| Comparator Or Baseline | Chloromethyl 2,2,2-trifluoroethyl ether (CAS 21937-47-3): Density 1.323 g/cm³; Boiling Point 77.2 °C |
| Quantified Difference | Δ Density = +0.287 g/cm³ (+21.7%); Δ BP = +57.7 °C |
| Conditions | Predicted/computed values at 760 mmHg; data from Chemsrc and ChemicalBook databases |
Why This Matters
Higher density facilitates phase separation in aqueous-organic biphasic processes; elevated boiling point widens the operational temperature window for distillative purification and reduces solvent loss under ambient conditions.
